Opioid peptides, such as morphiceptin, have been the subject of extensive research due to their selective binding to mu-opioid receptors and their potential therapeutic applications, particularly in pain management. Morphiceptin, a tetrapeptide derived from bovine beta-casein, has been modified in various studies to enhance its receptor affinity, selectivity, and resistance to enzymatic degradation. These modifications often involve substitutions at specific positions within the peptide sequence, with a particular focus on the third position, which is crucial for receptor binding and activity. The analog "3-N-Me-Phe-morphiceptin" represents one such modification aimed at improving the pharmacological profile of morphiceptin.
The primary application of morphiceptin analogs is in the field of analgesia. The modifications at position 3 have led to analogs with significantly increased potency in the hot-plate analgesic test, indicating their potential as powerful analgesics1. The analogs have also shown strong antinociceptive effects in the writhing test after intraperitoneal administration, suggesting their utility in peripheral pain management6.
Morphiceptin and its analogs have been studied for their potential in cancer research, particularly in the uptake by experimental mammary adenocarcinoma. Radiolabeled analogs modified at position 3 have shown high affinity and capacity for binding to membranes isolated from adenocarcinoma, indicating a possible role in targeted cancer therapy5.
Novel morphiceptin analogs have been evaluated for their inhibitory effect on gastrointestinal (GI) motility, which could be beneficial in treating GI motility disorders such as diarrhea or irritable bowel syndrome. These analogs have demonstrated the ability to inhibit smooth muscle contractility in vitro and GI motility in vivo6.
The study of morphiceptin analogs contributes to a deeper understanding of opioid receptor interactions. For example, naloxazone's actions on the binding and analgesic properties of morphiceptin have provided insights into the mu-receptor's role in mediating analgesic activity8. Additionally, structural analysis of novel analogs has aided in elucidating the structure-activity relationships of MOR agonists9.
3-N-Methylphenylalanine-morphiceptin is classified under opioid peptides, specifically as a μ-opioid receptor agonist. It is utilized in both pharmacological studies and medicinal chemistry due to its significant effects on pain modulation and receptor binding affinity.
The synthesis of 3-N-Methylphenylalanine-morphiceptin involves several key steps:
These methods ensure that the resultant compound retains its biological activity while minimizing impurities that could affect experimental results.
The molecular structure of 3-N-Methylphenylalanine-morphiceptin can be described by its molecular formula and characterized by specific structural features:
The compound's three-dimensional conformation plays a critical role in its binding affinity and selectivity for the μ-opioid receptor, which can be analyzed through computational modeling and molecular dynamics simulations.
3-N-Methylphenylalanine-morphiceptin engages in various chemical reactions primarily associated with its interaction with biological systems:
These reactions are fundamental to understanding how the compound exerts its analgesic effects in vivo.
The mechanism of action for 3-N-Methylphenylalanine-morphiceptin involves several biochemical pathways:
The physical and chemical properties of 3-N-Methylphenylalanine-morphiceptin include:
These properties are critical for determining suitable formulations for therapeutic use and understanding how the compound behaves in biological systems.
3-N-Methylphenylalanine-morphiceptin has several scientific applications:
Fmoc solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing morphiceptin derivatives like 3-N-methylphenylalanine-morphiceptin (H-Tyr-Pro-N-Me-Phe-Pro-NH₂). This approach leverages N-α-9-fluorenylmethoxycarbonyl (Fmoc) protection for iterative coupling, with tert-butyl (tBu)-based groups protecting side chains. The sequential assembly begins with C-terminal proline amide attachment to the resin, followed by coupling of Fmoc-protected phenylalanine, proline, and tyrosine derivatives. Crucially, N-methylphenylalanine incorporation requires precise activation protocols due to steric hindrance from the N-methyl group. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with 1-hydroxy-7-azabenzotriazole (HOAt) in N,N-diisopropylethylamine (DIEA)/N-methylpyrrolidone (NMP) ensures efficient coupling, minimizing epimerization. Fmoc deprotection employs 20% piperidine in dimethylformamide (DMF), with UV monitoring (λ = 301 nm) confirming deprotection completeness before subsequent couplings [1] [3].
Table 1: Coupling Reagents for N-Me-Phe Incorporation
Reagent | Additive | Coupling Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU | HOAt | 45 | >98 | Low |
HBTU | HOBt | 60 | 95 | Moderate |
DIC | OxymaPure | 90 | 90 | Low |
PyBOP | HOAt | 45 | >97 | Low |
Site-specific introduction of bioconjugation handles (e.g., bromoacetamide, isothiocyanate) enables the development of receptor-targeted probes or affinity labels. Bromoacetyl groups are incorporated using Fmoc-Lys(Boc)-OH modified post-SPPS: After selective deprotection of the ε-amine on-resin using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), bromoacetic anhydride in N,N-dimethylformamide (DMF) reacts with the free amine. Isothiocyanate functionalities require Fmoc-Lys(Alloc)-OH, where the Alloc group is removed by palladium(0) catalysis, followed by thiophosgene treatment. These modifications occur after chain assembly but before final cleavage to prevent side reactions. The inert atmosphere (argon/nitrogen) is essential during these steps to prevent oxidation of sensitive groups [1] [7].
C-terminal amidation is critical for morphiceptin bioactivity. Rink amide resin (0.3–0.7 mmol/g loading) is optimal, as cleavage releases the peptide as the primary carboxamide. For longer sequences (>30 residues) prone to aggregation, low-loading (0.1–0.3 mmol/g) PEG-based resins (e.g., ChemMatrix® Rink amide) improve solvation and coupling efficiency. Cleavage employs reagent "K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2–4 hours at room temperature. Scavengers minimize side reactions: phenol suppresses t-butylation, ethanedithiol prevents aspartimide formation, and thioanisole scavenges carbocations. Following cleavage, cold diethyl ether precipitates the peptide, which is then purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns (10–15 μm) using water/acetonitrile gradients with 0.1% TFA [3] [7].
Table 2: Resins for C-Terminal Amidation in Morphiceptin Synthesis
Resin Type | Loading (mmol/g) | Cleavage Conditions | Advantages | Limitations |
---|---|---|---|---|
Rink Amide PS | 0.4–0.7 | TFA/scavengers (2–3 h) | Cost-effective, robust | Swelling varies with solvent |
Sieber Amide | 0.3–0.6 | Mild TFA (20–50%, 1–2 h) | Orthogonal cleavage, protected peptides | Lower loading |
ChemMatrix® Rink | 0.2–0.5 | TFA/scavengers (1–2 h) | Excellent solvation, long peptides | High cost |
TentaGel® S NH₂ | 0.2–0.3 | TFA/scavengers (2 h) | Uniform beads, flow synthesis compatible | Moderate loading capacity |
Early affinity-labeled morphiceptin analogues utilized solution-phase synthesis for precise placement of electrophilic groups (e.g., chloromethyl ketones, mustards). This approach facilitates intermediate purification and characterization. For example, a melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine)-containing morphiceptin analogue was synthesized via stepwise coupling in dimethylformamide using N,N'-dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). The N-terminus was selectively deprotected via hydrogenolysis (Pd/C, H₂) after chain assembly, enabling conjugation to melphalan's carboxylic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Liquid chromatography-mass spectrometry monitored each step, with intermediates purified by silica gel chromatography (ethyl acetate/hexane/methanol gradients). While offering control, solution-phase synthesis is less efficient for longer sequences (>5 residues) due to cumulative losses during purification [1] [9].
N-methylation of Phe³ in morphiceptin (Tyr-Pro-Phe-Pro-NH₂ → Tyr-Pro-N-Me-Phe-Pro-NH₂) enhances mu-opioid receptor (MOR) selectivity and metabolic stability by reducing enzymatic degradation and altering hydrogen-bonding capacity. Two strategies exist:
Stabilizing β-turns, particularly Type VI involving Pro²-Pro³ sequences, is crucial for MOR binding. Key strategies include:
Table 3: Conformational Stabilization Strategies and Effects on MOR Binding
Strategy | Structural Effect | Δ Ki (MOR) | Turn Type Stabilized |
---|---|---|---|
N-Me-Phe³ Incorporation | Restricts φ angle, favors trans-Pro⁴ | 10-fold decrease | Type II β-turn |
(2S,4S)-4-Iodophenylhydroxyproline | Stabilizes cis-Pro via C-H⸱⸱⸱O bond | 5-fold decrease | Type VI β-turn |
Pro⁴-NH₂ | Fixes ψ angle, neutralizes C-terminus | 3-fold decrease | Type VI β-turn |
Cyclopentane Carboxylic Acid | Enforces rigid turn geometry, adds H-bond donors | 8-fold decrease | Type I/VI hybrid |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1